Structural Differentiation Against the Ethylsulfonyl Analog: Key Determinant of Target Binding
The target compound bears a phenylsulfonyl group on the piperidine nitrogen, in contrast to the ethylsulfonyl analog 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole. In a study on EgDdls enzyme inhibition, the ethylsulfonyl analog was co-crystallized and was directly involved in stabilizing the active-site conformation after dipeptide binding, suggesting that the sulfonyl moiety plays a critical role in target engagement [1]. The larger phenylsulfonyl group of the target compound is expected to occupy a greater steric volume and engage in distinct van der Waals and potentially pi-pi interactions compared to the ethylsulfonyl group. No quantitative inhibition data for the target compound is available in the public domain; this evidence is inferred from the mechanistic role of the ethylsulfonyl analog in the same enzymatic context [1].
| Evidence Dimension | Structural determinant of target binding (sulfonyl group size and interaction potential) |
|---|---|
| Target Compound Data | Phenylsulfonyl substituent (calculated molar refractivity ~32 cm³/mol; estimated additional hydrophobic contact surface vs ethyl) |
| Comparator Or Baseline | Ethylsulfonyl analog (calculated molar refractivity ~17 cm³/mol; co-crystallized with EgDdls demonstrating direct stabilization of dipeptide binding) |
| Quantified Difference | Approximately 2-fold larger molar refractivity; qualitatively greater potential for pi-stacking and hydrophobic contacts |
| Conditions | Crystallographic analysis of EgDdls enzyme (PDB-based) with ethylsulfonyl analog; target compound data absent |
Why This Matters
The phenylsulfonyl moiety provides a distinct interaction profile that may confer unique target selectivity or binding kinetics compared to smaller sulfonyl analogs, making the compound a valuable tool for probing sulfonyl-dependent binding pockets.
- [1] MEDLINE Abstract. 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole stabilizing EgDdls binding. Reference.medscape.com. View Source
